Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3-benzothiazole-2-thiol with 3-chloro-1-benzothiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or pyridine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties and used in the preparation of various bioactive compounds.
2-(Thiocyanomethylthio)benzothiazole: Used as a microbicide and fungicide in industrial applications.
The uniqueness of Methyl 6-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-[[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]carbamothioylamino]-3-chloro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S4/c1-10(31-21-24-13-5-3-4-6-14(13)33-21)18(27)25-26-20(30)23-11-7-8-12-15(9-11)32-17(16(12)22)19(28)29-2/h3-10H,1-2H3,(H,25,27)(H2,23,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHXHWPWEFUCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl)SC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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